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Abstract: This document provides a comprehensive technical overview of vinylzinc bromide
(C₂H₃BrZn), a pivotal organozinc reagent in modern organic synthesis. It delineates the

compound's molecular structure, including its common coordination state in solution, and

presents relevant structural data. Furthermore, this guide furnishes detailed experimental

protocols for the synthesis of vinylzinc bromide and its application in nickel-catalyzed cross-

coupling reactions. The logical and experimental workflows are illustrated using diagrams

generated with Graphviz to ensure clarity and precision for the intended scientific audience.

Molecular Structure of Vinylzinc Bromide
Vinylzinc bromide, with the chemical formula C₂H₃BrZn, is an organozinc halide that serves

as a potent nucleophilic agent for the transfer of a vinyl group (CH₂=CH⁻) to an electrophilic

center[1]. While its empirical formula is straightforward, its structural representation in a

practical laboratory setting is more complex.

Coordination and Geometry
Direct crystallographic data for monomeric vinylzinc bromide is not readily available, largely

due to its reactive nature and tendency to exist in solution as a solvated species.

Computational modeling and experimental evidence from related organozinc compounds

strongly suggest that the zinc center typically adopts a tetrahedral geometry, especially when

dissolved in coordinating solvents like tetrahydrofuran (THF)[1]. In such a state, the zinc atom
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is coordinated to the vinyl group, the bromine atom, and two solvent molecules, which help to

stabilize the reagent[1]. The carbon-zinc (C-Zn) bond possesses a high degree of covalent

character, which is fundamental to its reactivity[1].

Vinylzinc Bromide (Solvated)

Zn

Br

C

THF

THF

C

H

H

H

Click to download full resolution via product page

Caption: Tetrahedral coordination of vinylzinc bromide with two THF solvent molecules.

Structural Parameters
Precise experimental bond lengths and angles for vinylzinc bromide are not available.

However, data from its precursor, vinyl bromide, and from a related well-defined organozinc

complex, 1-adamantylzinc bromide, can provide valuable reference points.
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Parameter Molecule Value Citation

Bond Lengths (Å)

C=C Vinyl Bromide 1.3316 Å [2]

C-Br Vinyl Bromide 1.8841 Å [2]

C-H (avg.) Vinyl Bromide ~1.0826 Å [2]

Zn-C
1-Adamantylzinc

Bromide (avg.)
1.994 Å [3]

Zn-Br
1-Adamantylzinc

Bromide (avg.)
~2.548 Å [3]

Bond Angles (°)

C=C-Br Vinyl Bromide 122.587° [2]

C=C-H Vinyl Bromide 123.683° [2]

H-C-H Vinyl Bromide 119.244° [2]

C-Zn-Br
1-Adamantylzinc

Bromide (avg.)
~112.59° [3]

Synthesis of Vinylzinc Bromide
The most common and reliable method for preparing vinylzinc bromide is through the

transmetallation of a vinyl Grignard reagent with a zinc halide[1]. This process involves the

transfer of the vinyl group from the more reactive organomagnesium compound to the less

reactive organozinc species.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://cccbdb.nist.gov/exp2x.asp?casno=593602&charge=0
https://cccbdb.nist.gov/exp2x.asp?casno=593602&charge=0
https://cccbdb.nist.gov/exp2x.asp?casno=593602&charge=0
https://www.researchgate.net/publication/268420543_Exploring_the_Synthesis_Structure_and_Reactivity_of_Well-Defined_1-Adamantylzinc_Bromide_Complexes
https://www.researchgate.net/publication/268420543_Exploring_the_Synthesis_Structure_and_Reactivity_of_Well-Defined_1-Adamantylzinc_Bromide_Complexes
https://cccbdb.nist.gov/exp2x.asp?casno=593602&charge=0
https://cccbdb.nist.gov/exp2x.asp?casno=593602&charge=0
https://cccbdb.nist.gov/exp2x.asp?casno=593602&charge=0
https://www.researchgate.net/publication/268420543_Exploring_the_Synthesis_Structure_and_Reactivity_of_Well-Defined_1-Adamantylzinc_Bromide_Complexes
https://www.benchchem.com/product/b6317464?utm_src=pdf-body
https://www.benchchem.com/product/b6317464?utm_src=pdf-body
https://www.benchchem.com/product/b6317464
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6317464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start Materials:
- Vinylmagnesium Bromide (THF soln)

- Anhydrous Zinc Bromide (ZnBr₂)

Experimental Setup:
- Oven-dried glassware

- Inert atmosphere (Argon/Nitrogen)

Dissolve anhydrous ZnBr₂
in dry THF under Argon.

Cool ZnBr₂ solution to 0°C
(Ice-water bath).

Slowly add Vinylmagnesium Bromide
solution dropwise to the cold,

stirring ZnBr₂ solution.

Stir the reaction mixture at 0°C
for 1 hour, then allow to warm

to room temperature and stir for
an additional 1-2 hours.

Product:
Vinylzinc Bromide in THF solution

(Ready for use in subsequent reactions)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of vinylzinc bromide via transmetallation.
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Detailed Experimental Protocol: Synthesis via
Transmetallation
Materials:

Anhydrous Zinc Bromide (ZnBr₂)

Vinylmagnesium bromide (typically 1.0 M solution in THF)

Anhydrous Tetrahydrofuran (THF)

Procedure:

Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and

assembled hot under a stream of dry argon or nitrogen to ensure anhydrous conditions.

Charging the Flask: To a two-necked round-bottom flask equipped with a magnetic stir bar,

rubber septum, and an argon inlet, add anhydrous zinc bromide (1.0 eq).

Dissolution: Add anhydrous THF via syringe to dissolve the zinc bromide completely.

Cooling: Immerse the flask in an ice-water bath to cool the solution to 0°C.

Transmetallation: Slowly add the vinylmagnesium bromide solution (1.0 eq) dropwise via

syringe to the stirring, cold zinc bromide solution. A mildly exothermic reaction may be

observed. The rate of addition should be controlled to maintain the internal temperature

below 10°C[1].

Reaction: After the addition is complete, stir the resulting mixture at 0°C for one hour.

Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room

temperature. Continue stirring for an additional 1-2 hours.

Completion: The resulting solution of vinylzinc bromide is typically used directly in

subsequent reactions without isolation. The concentration can be assumed based on the

initial limiting reagent.
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Application in Nickel-Catalyzed Cross-Coupling
Vinylzinc bromide is a cornerstone reagent in Negishi cross-coupling reactions, which form

carbon-carbon bonds by coupling an organozinc compound with an organic halide in the

presence of a nickel or palladium catalyst. This reaction proceeds with high functional group

tolerance and excellent stereochemical retention[1].

Negishi Cross-Coupling Catalytic Cycle

Ni(0)L₂
(Active Catalyst)

Oxidative
Addition

Ar-Ni(II)-X
      L₂

Transmetallation

Ar-Ni(II)-Vinyl
        L₂ ZnBrX

Reductive
Elimination

Styrene Derivative
(Ar-Vinyl)

Aryl Halide
(Ar-X)

Vinylzinc Bromide
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Caption: Catalytic cycle of a Nickel-catalyzed Negishi cross-coupling reaction.

Detailed Experimental Protocol: Ni-Catalyzed Vinylation
of an Aryl Bromide
This protocol is adapted from a general procedure for the nickel-catalyzed synthesis of styrene

derivatives[4].

Materials:

Aryl bromide (e.g., 1-bromonaphthalene, 1.0 eq)

Nickel(II) acetylacetonate [Ni(acac)₂] (0.05 eq)

Xantphos (ligand, 0.05 eq)

Vinylzinc bromide solution in THF (prepared as above, 1.2 eq)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

Catalyst Preparation: In an argon-purged Schlenk flask, combine Ni(acac)₂ (0.05 eq),

Xantphos (0.05 eq), and the aryl bromide (1.0 eq).

Solvent Addition: Add anhydrous THF via syringe to dissolve the solids.

Reagent Addition: Add the THF solution of vinylzinc bromide (1.2 eq) to the reaction

mixture under the argon atmosphere[4]. For some substrates, slow, dropwise addition of the

vinylzinc bromide solution can significantly improve the yield[4].

Reaction: Stir the mixture at a specified temperature (e.g., 50°C) for a designated time (e.g.,

4 hours)[4]. The reaction progress can be monitored by techniques such as GC-MS or TLC.
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Quenching: After the reaction is complete, cool the mixture to room temperature and

carefully add a saturated aqueous solution of NH₄Cl to quench the reaction.

Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g.,

diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield the

desired styrene derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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